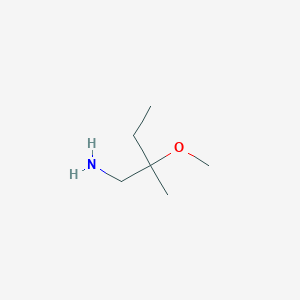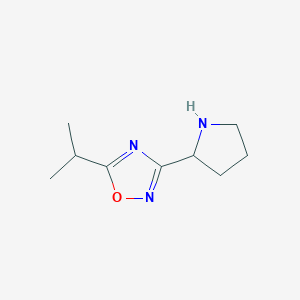![molecular formula C9H11N3O B1428208 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol CAS No. 1346447-07-1](/img/structure/B1428208.png)
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” is a type of organic compound known as phenylpyrazoles . It belongs to the class of heterocyclic compounds .
Synthesis Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” consists of a pyrazole bound to a pyridine ring . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Chemical Reactions Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This strategy involves a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
The empirical formula of “3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol” is C9H11N3O and its molecular weight is 177.20 . The SMILES string representation of the compound is OCCCc1cnc2[nH]ncc2c1 .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Pyrazolo[3,4-b]pyridines, including compounds similar to 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol, have been synthesized and structurally analyzed for their diverse applications. These compounds present two tautomeric forms and have been the subject of extensive research due to their biomedical applications (Donaire-Arias et al., 2022).
Antibacterial and Antitumor Activities : Some pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial and antitumor activities. Specific compounds have shown significant activity against various bacteria and fungi, as well as antitumor activity against certain cell lines (El-Borai et al., 2012).
Catalytic Synthesis : Research has focused on the catalytic synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the efficiency of magnetically separable graphene oxide anchored sulfonic acid nanoparticles in synthesizing these compounds (Zhang et al., 2016).
Inhibitors of Cyclin-Dependent Kinases : Certain 1H-pyrazolo[3,4-b]pyridine derivatives, like SQ-67563, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs) in vitro, with the potential to block cell cycle progression and induce apoptosis (Misra et al., 2003).
Synthesis for Medicinal Chemistry Applications : The synthesis of novel pyrazolo[3,4-b]pyridine derivatives, including related heterocyclic compounds, has been reported with potential applications in medicinal chemistry (Júnior et al., 2016).
Development of Anticancer Agents : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potential anticancer agents. Specific compounds demonstrated promising anticancer activity against various human cancer cell lines (Nagender et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets that also interact with these purine bases.
Mode of Action
These interactions could potentially lead to changes in the activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it is possible that this compound may influence pathways that are also affected by these related compounds .
Result of Action
Based on its structural similarity to other pyrazolo[3,4-b]pyridines, it is possible that this compound may have similar effects .
Propriétés
IUPAC Name |
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOFTGPWORJBNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287773 |
Source


|
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346447-07-1 |
Source


|
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)












